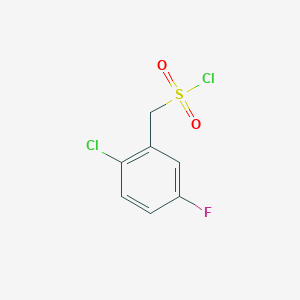

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-5-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXDGNCTCLTUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308384-59-9 | |

| Record name | (2-chloro-5-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride is a halogenated aromatic sulfonyl chloride that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct electronic and steric properties to molecules, making it a valuable reagent for the synthesis of novel therapeutic agents. The high reactivity of the sulfonyl chloride functional group allows for the facile introduction of the (2-chloro-5-fluorophenyl)methylsulfonyl moiety into a wide range of molecular scaffolds, enabling the exploration of structure-activity relationships and the optimization of drug candidates. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its practical utility in research and development.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position. A methanesulfonyl chloride group (-CH₂SO₂Cl) is attached to the 1-position of the phenyl ring.

Systematic Name: this compound Molecular Formula: C₇H₅Cl₂FO₂S Molecular Weight: 243.08 g/mol CAS Number: 947888-29-3

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimentally determined physical properties for this compound are not extensively reported in publicly available literature, properties can be inferred from closely related analogs and general principles of organic chemistry.

| Property | Value (Predicted/Inferred) | Source/Justification |

| Appearance | White to off-white crystalline solid | Analogy with similar sulfonyl chlorides like (2-chlorophenyl)methanesulfonyl chloride, which is a crystalline powder[1]. |

| Melting Point | 62-64 °C | Based on the melting point of the isomer (2-chlorophenyl)methanesulfonyl chloride[1]. The substitution pattern will influence the exact value. |

| Boiling Point | Decomposes upon heating | Sulfonyl chlorides are generally thermally unstable and prone to decomposition at elevated temperatures[2]. |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, toluene). Insoluble in water. | General solubility characteristics of sulfonyl chlorides. |

| Stability | Stable under anhydrous conditions at low temperatures. Reactive towards water, alcohols, and amines. | The sulfonyl chloride moiety is susceptible to hydrolysis and nucleophilic attack. |

Synthesis and Manufacturing

A likely synthetic pathway would start from 2-chloro-5-fluorotoluene. This starting material can be converted to the target compound through a multi-step sequence.

Hypothetical Synthetic Pathway:

Caption: General reaction for the synthesis of sulfonamides from this compound.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for this compound has been identified in the public domain. However, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (3H): The three protons on the phenyl ring would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm). The coupling between the protons and with the fluorine atom would lead to a complex splitting pattern.

-

Methylene Protons (2H): The two protons of the -CH₂- group adjacent to the sulfonyl chloride moiety would appear as a singlet, likely in the region of δ 4.5-5.5 ppm, due to the strong electron-withdrawing effect of the sulfonyl chloride group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons (6C): Six distinct signals would be expected in the aromatic region (δ 120-145 ppm). The carbon attached to the fluorine would show a large one-bond C-F coupling constant.

-

Methylene Carbon (1C): The carbon of the -CH₂- group would appear as a single peak, likely in the region of δ 60-70 ppm.

IR (Infrared) Spectroscopy:

-

S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group would be expected around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

-

C-H Stretching (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-3000 cm⁻¹ (aliphatic C-H).

-

C-Cl and C-F Stretching: Absorptions in the fingerprint region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A molecular ion peak at m/z 242 (for ³⁵Cl₂) and a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak at m/z 244 with approximately 2/3 the intensity of the M⁺ peak, and an M+4 peak at m/z 246 with approximately 1/9 the intensity).

-

Fragmentation: Common fragmentation patterns would include the loss of SO₂Cl, Cl, and cleavage of the benzyl-sulfur bond.

Safety and Handling

This compound is expected to be a hazardous chemical and should be handled with appropriate safety precautions by trained personnel in a well-ventilated chemical fume hood. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from related sulfonyl chlorides.

Expected Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[1] Contact with skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE).

-

Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

Water Reactive: Reacts with water, alcohols, and other protic solvents to release corrosive hydrogen chloride gas.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat and, if necessary, an apron and boots.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors if working outside of a fume hood or with large quantities.

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and highly reactive building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of halogen substituents provides a powerful tool for modulating the physicochemical and biological properties of target molecules. While detailed experimental data for this specific compound is not extensively documented in readily accessible sources, its properties and reactivity can be reliably inferred from the well-established chemistry of sulfonyl chlorides. Researchers and scientists working with this compound should exercise appropriate caution due to its hazardous nature and handle it in accordance with best laboratory practices. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile synthetic intermediates like this compound in the drug development pipeline is likely to increase.

References

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

-

(2-CHLOROPHENYL)METHANESULFONYL CHLORIDE | Georganics. (2011, January 28). Retrieved January 28, 2026, from [Link]

-

methanesulfinyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

-

2-Thiophenesulfonyl chloride - the NIST WebBook. (n.d.). Retrieved January 28, 2026, from [Link]

- US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents. (n.d.).

-

2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

(2-Fluorophenyl)methanesulfonyl chloride | C7H6ClFO2S | CID 573052 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents. (n.d.).

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

- CN103351315A - General preparation method of sulfonyl chloride - Google Patents. (n.d.).

-

N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. (n.d.). Retrieved January 28, 2026, from [Link]

-

WO 98/00427 - Googleapis.com. (1998, January 8). Retrieved January 28, 2026, from [Link]

- CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide - Google Patents. (n.d.).

-

Methanesulfonyl chloride - SpectraBase. (n.d.). Retrieved January 28, 2026, from [Link]

-

Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. (2025, August 7). Retrieved January 28, 2026, from [Link]

-

1 H NMR spectrum of 2-chloro-2-methylpropane (CH 3 ) 3 CCl - Doc Brown's Chemistry. (n.d.). Retrieved January 28, 2026, from [Link] organique/spectrah/h1nmr_2-chloro-2-methylpropane.htm

-

2-Chloro-5-fluorobenzene-1-sulfonyl chloride - High purity | EN - Georganics. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

(2-Chloro-5-fluorophenyl)methanesulfonyl chloride mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic sulfonyl chloride with significant potential in medicinal chemistry and drug discovery. While direct and extensive biological studies on this specific molecule are not widely published, its structural motifs—a reactive sulfonyl chloride and a chloro-fluoro substituted phenyl ring—provide a strong basis for postulating its mechanism of action. This guide synthesizes information from structurally related compounds to propose a primary mechanism centered on covalent modification of biological nucleophiles , leading to enzyme inhibition and broader antimicrobial and anticancer activities. We present the chemical rationale, outline hypothesized biological targets, and provide detailed experimental protocols for researchers to investigate and validate these potential mechanisms.

Introduction to this compound: A Profile of Reactivity

This compound is an organosulfur compound characterized by a methanesulfonyl chloride group attached to a 2-chloro-5-fluorophenyl ring. Its chemical properties are largely dictated by the highly electrophilic sulfur atom of the sulfonyl chloride moiety.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂FO₂S | [1] |

| Molecular Weight | 243.08 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Core Functional Group | Sulfonyl Chloride (-SO₂Cl) | |

| Key Structural Features | 2-chloro, 5-fluoro substituted phenyl ring | |

| Predicted Reactivity | Highly electrophilic; susceptible to nucleophilic attack | [2] |

| Primary Hazard Class | Corrosive; causes severe skin burns and eye damage (predicted based on similar compounds) | [3][4] |

The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring is expected to enhance the electrophilicity of the sulfonyl sulfur, making it a potent agent for sulfonylation. This inherent reactivity is the cornerstone of its proposed biological mechanism of action.

Figure 2: Proposed mechanism of covalent modification of biological targets.

Hypothesized Biological Activities and Therapeutic Targets

Based on studies of structurally similar compounds, we can postulate several key areas of biological activity for this compound.

Enzyme Inhibition

The covalent modification mechanism makes this compound a likely candidate as an irreversible enzyme inhibitor.

-

Cholinesterase Inhibition: Derivatives of methylsulfonylbenzoxazole have demonstrated potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. [5]It is plausible that this compound could covalently modify the catalytic serine residue in the active site of these enzymes, leading to their inactivation.

-

Cyclooxygenase (COX) Inhibition: Halogenated diarylimidazoles featuring a methylsulfonylphenyl group are known inhibitors of COX-2, an enzyme involved in inflammation. [6]The subject compound could potentially act as a covalent inhibitor of COX enzymes, which also possess a key serine residue in their active site.

Antimicrobial and Anticancer Activity

The broad reactivity of sulfonyl chlorides suggests that they may not be limited to a single enzyme target. This promiscuity can be leveraged for antimicrobial and anticancer applications, where the goal is to induce widespread cellular disruption in pathogenic organisms or cancer cells.

-

Antimicrobial Effects: Derivatives of the structurally analogous (4-Chloro-2-fluorophenyl)methanesulfonyl chloride have been investigated for their antimicrobial properties. [2]The mechanism is likely the covalent modification of essential bacterial enzymes and proteins, leading to cell death.

-

Anticancer Properties: A number of compounds containing chloro- and fluoro-substituted phenyl rings have shown promise as anticancer agents. [7][8]The proposed mechanism involves the covalent modification of key proteins involved in cancer cell proliferation and survival.

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols provide a roadmap for researchers to test the hypothesized mechanisms of action.

Protocol 1: General Reactivity and Stability Assessment

Objective: To determine the reactivity of the compound with key biological nucleophiles and its stability in aqueous buffer.

Materials:

-

This compound

-

N-acetyl-L-cysteine, N-acetyl-L-serine, N-acetyl-L-lysine

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-MS system

Methodology:

-

Prepare a stock solution of the test compound in an appropriate organic solvent (e.g., DMSO).

-

Prepare solutions of the N-acetylated amino acids in PBS.

-

Incubate the test compound with each amino acid solution at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction and analyze the samples by HPLC-MS to detect the formation of covalent adducts.

-

Simultaneously, incubate the test compound in PBS alone to assess its hydrolytic stability.

Expected Outcome: Formation of adducts with the nucleophilic amino acids, confirming reactivity. The rate of hydrolysis will determine the compound's stability in an aqueous environment.

Protocol 2: In Vitro Enzyme Inhibition Assays

Objective: To evaluate the inhibitory potential of the compound against hypothesized enzyme targets.

A. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Test compound

Methodology:

-

Pre-incubate AChE with varying concentrations of the test compound in PBS for different time periods (to assess time-dependent inhibition, a hallmark of covalent inhibitors).

-

Initiate the reaction by adding ATCI and DTNB.

-

Monitor the production of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.

-

Calculate the IC₅₀ values and determine if the inhibition is time-dependent.

B. Cyclooxygenase (COX-2) Inhibition Assay

Materials:

-

Human recombinant COX-2

-

Arachidonic acid

-

COX-2 inhibitor screening assay kit (commercially available)

Methodology:

-

Follow the manufacturer's protocol for the COX-2 inhibitor screening assay.

-

Pre-incubate the enzyme with the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE₂) using the provided detection method (e.g., ELISA).

-

Determine the IC₅₀ value.

Figure 3: General workflow for in vitro enzyme inhibition assays.

Protocol 3: Cell-Based Assays for Biological Activity

Objective: To assess the compound's effect on cancer cell viability and bacterial growth.

A. Anticancer Activity (MTT Assay)

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium and supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Test compound

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

Calculate the cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

B. Antimicrobial Activity (Broth Microdilution Method)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton broth

-

Test compound

Methodology:

-

Prepare serial dilutions of the test compound in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a reactive molecule with a high potential for covalent modification of biological targets. Based on the activities of structurally related compounds, it is hypothesized to act primarily as an enzyme inhibitor, with potential applications in neurodegenerative diseases, inflammation, cancer, and infectious diseases. The experimental protocols outlined in this guide provide a clear path for researchers to validate these hypotheses and to further elucidate the specific molecular targets and mechanisms of action of this promising compound. Future work should focus on mass spectrometry-based proteomics to identify the specific proteins that are covalently modified by this compound in a cellular context, thereby providing definitive evidence of its biological targets.

References

-

Georganics. (n.d.). 2-Chloro-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

- Gümüş, M., et al. (2023). Investigation of 2-substituted-5-methylsulfonylbenzoxazole derivatives as potential cholinesterase inhibitors: Synthesis, in vitro, and computational studies. Journal of Molecular Structure, 1275, 134677.

- Li, Y., et al. (2011).

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]

-

PubChem. (n.d.). (2-Fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

- Anderson, N. G., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(5), 577–580.

- Kim, Y. H., et al. (2016). Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells. Molecules, 21(9), 1159.

- Zhao, Y., et al. (2013).

- Ostrovskii, V. A., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(9.1), 1739-1744.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2306.

-

ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use. Retrieved from [Link]

- Al-Juboori, A. A. H., et al. (2022). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry, 65(13.1), 1-10.

- O'Donovan, D. H., et al. (2019). Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. Bioorganic & Medicinal Chemistry Letters, 29(14), 1785-1789.

- Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. International Journal of Molecular Sciences, 21(6), 2097.

-

PubChem. (n.d.). (2-Fluoro-5-methoxyphenyl)methanesulfonyl Chloride. Retrieved from [Link]

- Lemos, M. A., et al. (2024). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemElectroChem, 11(10), e202300713.

- Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6094.

- Kiseleva, N. V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2598.

- Gupta, S. K., et al. (2010). Synthesis and Biological Evaluation Of Some 2-Substituted Derivatives Of Benzimidazoles. Journal of Pharmacy and Science & Research, 2(4), 228-231.

- Apostu, M., et al. (2022). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 27(21), 7502.

- Google Patents. (1992). Process for the preparation of aromatic sulfonyl chlorides.

- Rew, Y., et al. (2013). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (SAR405838): A Potent and Orally Active MDM2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 56(13), 5483–5491.

- Ayaz, M., et al. (2023). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 13(15), 9895-9937.

- Aslam, F., et al. (2021). Enzyme Inhibitory and Mutagenicity Guided Investigation of Selected Medicinal Plants in Different Solvents. Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas, 20(2), 198-212.

- Kos, J., et al. (2011). 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes. Bioorganic & Medicinal Chemistry, 19(19), 5770-5779.

Sources

- 1. PubChemLite - this compound (C7H5Cl2FO2S) [pubchemlite.lcsb.uni.lu]

- 2. (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride Supplier [benchchem.com]

- 3. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Fluorophenyl)methanesulfonyl chloride | C7H6ClFO2S | CID 573052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Synthesis of Halogenated 1,5-Diarylimidazoles and Their Inhibitory Effects on LPS-Induced PGE2 Production in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2-Chloro-5-fluorophenyl)methanesulfonyl chloride

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride (CAS No. 1308384-59-9), a halogenated sulfonyl chloride of significant interest in synthetic and medicinal chemistry. As a Senior Application Scientist, the following sections synthesize its chemical identity, potential synthetic routes, characteristic reactivity, and applications, grounded in established chemical principles and safety protocols. The unique substitution pattern of this molecule—an ortho-chloro and meta-fluoro group—imparts specific electronic properties that make it a valuable intermediate for creating novel chemical entities.[1]

Core Chemical Identity and Physicochemical Profile

This compound is an organosulfur compound featuring a methanesulfonyl chloride group (-CH₂SO₂Cl) attached to a 2-chloro-5-fluorophenyl ring.[1] This structure combines the high reactivity of the sulfonyl chloride moiety with the modulating electronic effects of the halogen substituents. The chlorine and fluorine atoms withdraw electron density from the aromatic ring, influencing the reactivity of both the ring and the sulfonyl chloride group.

Structural and Molecular Data

A summary of the key identification and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 1308384-59-9 | [2] |

| Molecular Formula | C₇H₅Cl₂FO₂S | [3] |

| Molecular Weight | 243.08 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CS(=O)(=O)Cl | [1] |

| Appearance | Predicted: Colorless to pale-yellow liquid | [5] |

| Odor | Predicted: Pungent | [5] |

Predicted Mass Spectrometry Data

The following table outlines the predicted m/z values for various adducts of the parent molecule, which are crucial for mass spectrometry-based identification during synthesis and analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 242.94441 |

| [M+Na]⁺ | 264.92635 |

| [M-H]⁻ | 240.92985 |

| [M+NH₄]⁺ | 259.97095 |

| [M+K]⁺ | 280.90029 |

| Data sourced from PubChem predictions.[3] |

Synthesis of Arylmethanesulfonyl Chlorides: Established Methodologies

Sources

- 1. This compound (1308384-59-9) for sale [vulcanchem.com]

- 2. This compound,1308384-59-9-Shanghai Chemlin-Shanghai Chemlin [shachemlin.com]

- 3. PubChemLite - this compound (C7H5Cl2FO2S) [pubchemlite.lcsb.uni.lu]

- 4. biosynth.com [biosynth.com]

- 5. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Reactivity Profile of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride, a halogenated sulfonyl chloride with significant potential as a building block in medicinal chemistry and synthetic organic chemistry. By leveraging its reactive sulfonyl chloride moiety and the unique electronic properties conferred by the chloro and fluoro substituents, this reagent offers a versatile platform for the synthesis of complex molecular architectures with tailored biological activities. This document delineates its physicochemical properties, plausible synthetic routes, detailed reactivity profile, and potential applications in drug discovery, alongside crucial safety and handling protocols.

Core Compound Properties and Structural Features

This compound is a derivative of methanesulfonyl chloride, featuring a substituted phenyl ring that significantly influences its reactivity and the properties of its derivatives. The presence of both a chlorine and a fluorine atom on the phenyl ring introduces electronic effects that can modulate the reactivity of the sulfonyl chloride group and impact the biological and pharmacokinetic profiles of molecules into which this moiety is incorporated.

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound | (2-Chlorophenyl)methanesulfonyl chloride[1] | (2-Fluorophenyl)methanesulfonyl chloride[2] | Methanesulfonyl chloride[3] |

| Molecular Formula | C₇H₅Cl₂FO₂S[4] | C₇H₆Cl₂O₂S | C₇H₆ClFO₂S | CH₃ClO₂S |

| Molecular Weight | 242.09 g/mol (calculated) | 225.09 g/mol | 208.64 g/mol (calculated) | 114.55 g/mol |

| Appearance | Expected to be a white to light yellow solid or a colorless to pale-yellow liquid[1][3] | White to light yellow solid | Not specified | Colorless to pale-yellow liquid with a pungent odor |

| CAS Number | Not readily available | 77421-13-7 | 24974-71-8 | 124-63-0 |

Note: Properties for this compound are predicted based on its structure and data from analogous compounds due to the limited availability of specific experimental data.

The strategic placement of the chloro and fluoro groups on the phenyl ring is critical. The electron-withdrawing nature of these halogens can enhance the electrophilicity of the sulfonyl sulfur, potentially increasing its reactivity towards nucleophiles. Furthermore, these halogens can participate in various non-covalent interactions, such as halogen bonding, which can be crucial for molecular recognition in biological systems.

Plausible Synthetic Pathways

While a specific, documented synthesis for this compound is not widely published, established methodologies for the preparation of aryl- and alkylsulfonyl chlorides allow for the postulation of a reliable synthetic route. A common and effective method involves the oxidative chlorination of the corresponding thiol or a related sulfur-containing precursor.

Caption: General reactivity of this compound.

Reaction with Amines: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a cornerstone of its utility, leading to the formation of stable sulfonamides. [5][6]This reaction is fundamental in medicinal chemistry as the sulfonamide functional group is a key pharmacophore in numerous drugs.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct.

Generalized Experimental Protocol: Sulfonamide Synthesis

-

Reactant Preparation: Dissolve the amine in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Sulfonyl Chloride Addition: Cool the mixture to 0 °C and add a solution of this compound (1.0 equivalent) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic phase, concentrate, and purify the crude sulfonamide by column chromatography or recrystallization.

Reaction with Alcohols: Formation of Sulfonate Esters

Alcohols react with this compound to form sulfonate esters. [7][8][9]These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making this transformation a valuable tool for activating alcohols. [7][8] Mechanism: Similar to the reaction with amines, the alcohol's oxygen atom acts as the nucleophile, attacking the sulfur of the sulfonyl chloride. A base is used to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl produced.

Generalized Experimental Protocol: Sulfonate Ester Synthesis

-

Reactant Preparation: Dissolve the alcohol in a suitable aprotic solvent (e.g., dichloromethane) and add a base like pyridine.

-

Sulfonyl Chloride Addition: Cool the solution to 0 °C and slowly add this compound.

-

Reaction Progression: Stir the reaction at 0 °C for a few hours or until the starting material is consumed.

-

Work-up and Purification: Add cold water to the reaction mixture and extract the sulfonate ester with an organic solvent. Wash the organic extract with cold dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent under reduced pressure. The product is often used in the next step without further purification, but can be purified by chromatography if necessary.

Applications in Drug Discovery and Development

The incorporation of the (2-chloro-5-fluorophenyl)methylsulfonyl moiety into a molecule can significantly influence its biological activity and pharmacokinetic properties. [10][11]The chloro and fluoro substituents can alter the lipophilicity, metabolic stability, and binding affinity of a drug candidate.

-

Modulation of Physicochemical Properties: The fluorine atom can increase metabolic stability by blocking sites of oxidation and can also enhance binding affinity through favorable interactions with biological targets. The chlorine atom contributes to the overall lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. [10][11]* Bioisosteric Replacement: The sulfonamide group is a well-known bioisostere for carboxylic acids and amides, offering improved stability and cell permeability.

-

Scaffold for Library Synthesis: The reliable reactivity of this compound makes it an ideal reagent for the construction of compound libraries for high-throughput screening.

Safety, Handling, and Storage

This compound, like other sulfonyl chlorides, is expected to be a corrosive and moisture-sensitive compound. [3][12][13][14][15] Table 2: General Safety and Handling Precautions for Sulfonyl Chlorides

| Aspect | Precaution |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. [3]Work in a well-ventilated fume hood. [15] |

| Handling | Avoid contact with skin, eyes, and clothing. [12]Do not breathe vapors or dust. [15]Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and strong oxidizing agents. [3][12] |

| Spills | In case of a spill, absorb with an inert, dry material and place in a suitable container for disposal. [3]Do not use water to clean up spills. |

| First Aid | In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes and seek medical attention. [12]If inhaled, move to fresh air. [12] |

Hazardous Decomposition Products: Upon decomposition, it may produce toxic and corrosive fumes of hydrogen chloride, sulfur oxides, and carbon oxides. [3][12]

Conclusion

This compound is a promising reagent for organic synthesis, particularly in the field of drug discovery. Its predictable reactivity, coupled with the unique electronic and steric properties imparted by the substituted phenyl ring, allows for the creation of novel sulfonamides and sulfonate esters. A thorough understanding of its reactivity profile and adherence to strict safety protocols are essential for its effective and safe utilization in the laboratory.

References

- Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.

-

International Chemical Safety Cards (ICSCs). (2018). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methanesulfinyl chloride. Retrieved from [Link]

- Google Patents. (1965). US3226433A - Making methanesulfonyl chloride.

-

Georganics. (2011). (2-CHLOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]

-

Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubChem. (n.d.). (2-Fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Retrieved from [Link]

-

ResearchGate. (2025). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Retrieved from [Link]

-

Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides. Retrieved from [Link]

-

Chemistry with Dr. Ayesha. (2021, February 19). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube. Retrieved from [Link]

-

Georganics. (n.d.). 2-Chloro-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. Retrieved from [Link]

-

Georganics. (2011). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2-Fluorophenyl)methanesulfonyl chloride | C7H6ClFO2S | CID 573052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]

- 4. PubChemLite - this compound (C7H5Cl2FO2S) [pubchemlite.lcsb.uni.lu]

- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. georganics.sk [georganics.sk]

- 13. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. lobachemie.com [lobachemie.com]

Methodological & Application

Application Note: A Comprehensive Guide to Sulfonylation Reactions Using (2-Chloro-5-fluorophenyl)methanesulfonyl Chloride

Introduction: The Strategic Importance of the Sulfonyl Group in Modern Chemistry

The introduction of a sulfonyl moiety into a molecular scaffold is a cornerstone of contemporary organic and medicinal chemistry. The resulting sulfonamides and sulfonate esters are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The sulfonamide functional group, in particular, is a bioisostere of the amide bond, offering improved metabolic stability and altered physicochemical properties that can enhance drug efficacy and pharmacokinetic profiles.[1] The reagent, (2-Chloro-5-fluorophenyl)methanesulfonyl chloride, provides a versatile building block for introducing a uniquely substituted benzylsulfonyl group, a motif of growing interest in the design of targeted therapeutics and specialized polymers. The presence of both chloro and fluoro substituents on the aromatic ring allows for fine-tuning of electronic properties and provides potential vectors for further synthetic elaboration.

This application note provides a detailed experimental protocol for the reliable and efficient use of this compound in the sulfonylation of primary and secondary amines, as well as alcohols. Beyond a mere recitation of steps, this guide elucidates the underlying mechanistic principles and offers practical insights to empower researchers to successfully incorporate this valuable reagent into their synthetic workflows.

Reaction Mechanism and Rationale for Experimental Design

The sulfonylation of amines and alcohols with this compound proceeds via a nucleophilic acyl substitution-type mechanism at the highly electrophilic sulfur atom of the sulfonyl chloride. A fundamental understanding of this process is critical for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons from the nitrogen of an amine or the oxygen of an alcohol onto the sulfur atom of the sulfonyl chloride.[2] This step forms a transient, high-energy pentacoordinate intermediate. The subsequent collapse of this intermediate results in the expulsion of the chloride ion as a leaving group, forming the stable sulfonamide or sulfonate ester product. A key byproduct of this reaction is hydrochloric acid (HCl). The generated HCl can protonate the starting amine or other basic species in the reaction mixture, rendering them non-nucleophilic and thereby halting the reaction. To drive the reaction to completion, a non-nucleophilic base, such as triethylamine or pyridine, is added to scavenge the HCl as it is formed.[2]

Caption: General mechanism of sulfonylation.

Experimental Protocols

Materials and Equipment

-

This compound

-

Substrate (primary/secondary amine or alcohol)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Safety Precautions

Sulfonyl chlorides are corrosive and lachrymatory. They react with water and other protic solvents, releasing corrosive HCl gas.[3] Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5] An emergency shower and eyewash station should be readily accessible.[5]

Protocol 1: Sulfonylation of a Primary Amine

This protocol provides a general procedure for the synthesis of a sulfonamide from a primary amine.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq.). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

-

Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirring amine solution over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Protocol 2: Sulfonylation of an Alcohol

This protocol details the synthesis of a sulfonate ester from a primary or secondary alcohol.

-

Reaction Setup: To a round-bottom flask with a magnetic stir bar, add the alcohol (1.0 eq.) and dissolve it in anhydrous DCM or THF (0.1-0.2 M).

-

Base Addition: Add triethylamine (1.5 eq.) to the solution. For less reactive alcohols, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be beneficial.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve this compound (1.2 eq.) in anhydrous DCM and add it dropwise to the alcohol solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

-

Workup:

-

Dilute the reaction mixture with DCM and wash with water.

-

Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

-

Purification: The crude sulfonate ester can be purified by flash column chromatography on silica gel.

Data Presentation: Reaction Parameter Summary

The following table summarizes typical reaction parameters for the sulfonylation of representative amine and alcohol substrates. Note that optimization may be required for specific substrates.

| Parameter | Sulfonylation of Amines | Sulfonylation of Alcohols |

| Substrate | Primary or Secondary Amine | Primary or Secondary Alcohol |

| Stoichiometry (Substrate:Reagent:Base) | 1.0 : 1.1 : 1.2 | 1.0 : 1.2 : 1.5 |

| Solvent | Anhydrous DCM, THF | Anhydrous DCM, THF |

| Base | Triethylamine, Pyridine | Triethylamine, DIPEA |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours | 4-12 hours |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a typical sulfonylation experiment.

Caption: Standard experimental workflow for sulfonylation.

Troubleshooting and Expert Insights

-

Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as sulfonyl chlorides readily hydrolyze. Consider increasing the equivalents of the sulfonyl chloride and base. For unreactive substrates, a higher reaction temperature or a more potent, non-nucleophilic base may be necessary.

-

Side Reactions: The primary side reaction is the hydrolysis of the sulfonyl chloride. This can be minimized by maintaining anhydrous conditions. In the case of alcohols, elimination to form an alkene can occur under strongly basic conditions or with extended heating.

-

Purification Challenges: The triethylammonium chloride salt formed during the reaction is often insoluble in DCM and can be removed by filtration before workup. If the product is water-soluble, a continuous liquid-liquid extraction may be required.

By adhering to the principles and protocols outlined in this application note, researchers can confidently and effectively utilize this compound to synthesize a diverse range of sulfonamides and sulfonate esters, thereby accelerating their research and development endeavors.

References

- Google Patents. (n.d.). JP2000219669A - Sulfonylation of alcohol.

- Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

- Google Patents. (n.d.). CN102557994A - The synthetic method of 2-phenoxymethanesulfonanilide.

-

ACS Publications. (2024). Dehydroxylative Sulfonylation of Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Google Patents. (n.d.). US4997535A - Method of manufacturing methanesulfonyl chloride.

-

Georganics. (n.d.). 2-Chloro-5-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

PubChem. (n.d.). (2-Fluorophenyl)methanesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-fluorophenol. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation. Retrieved from [Link]

-

NJ.gov. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]

-

YouTube. (2018). Sulfonation of Benzene & Desulfonation Reaction Mechanism. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

ResearchGate. (2025). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Retrieved from [Link]

-

ACS Publications. (n.d.). The Mechanism of the Sulfonation Process. Retrieved from [Link]

-

American Journal of Medicine and Medical Sciences. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Retrieved from [Link]

-

YouTube. (2020). Mechanism of Sulphonation and Friedel-Craft reactions. Retrieved from [Link]

-

Georganics. (2011). (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

Sources

The Synthetic Utility of (2-Chloro-5-fluorophenyl)methanesulfonyl Chloride in Contemporary Drug Discovery: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Sulfonamides in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, integral to the pharmacological activity of a wide array of therapeutic agents, including antimicrobial, anticancer, diuretic, and anti-inflammatory drugs.[1] The ability to readily synthesize diverse sulfonamide libraries is therefore of paramount importance in the hit-to-lead and lead optimization phases of drug discovery. (2-Chloro-5-fluorophenyl)methanesulfonyl chloride is a bespoke building block designed for the facile introduction of the (2-chloro-5-fluorophenyl)methylsulfonyl moiety. This particular substitution pattern is of significant interest due to the combined electronic and steric effects of the chloro and fluoro groups, which can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. The strategic placement of halogen atoms on a phenyl ring can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3] This guide provides a comprehensive overview of the reactions of this compound with primary amines, offering detailed protocols and expert insights to empower researchers in their quest for novel therapeutics.

Proposed Synthesis of this compound

Generalized Protocol for the Synthesis of this compound

Caution: This proposed synthesis involves hazardous reagents and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

(2-Chloro-5-fluorophenyl)methanethiol

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Chlorine gas or an alternative chlorinating agent (e.g., N-chlorosuccinimide)

-

Ice

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Thiol Preparation: If not commercially available, (2-Chloro-5-fluorophenyl)methanethiol can be prepared from 2-chloro-5-fluorobenzyl bromide via reaction with a sulfur nucleophile like sodium thiomethoxide or thiourea followed by hydrolysis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, prepare a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Thiol Addition: Add the (2-Chloro-5-fluorophenyl)methanethiol to the cooled acid mixture.

-

Oxidative Chlorination: Bubble chlorine gas through the stirred solution while maintaining the temperature between 0 and 10 °C. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, carefully quench any excess chlorine by bubbling nitrogen through the mixture.

-

Extraction: Dilute the reaction mixture with ice-water and extract the product into dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization.

Sources

Application Notes and Protocols for (2-Chloro-5-fluorophenyl)methanesulfonyl chloride in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-Chloro-5-fluorophenyl)methanesulfonyl chloride, a key reagent in modern synthetic chemistry, particularly within the realm of drug discovery and development. These application notes delve into the fundamental principles governing its reactivity in nucleophilic substitution reactions, offering detailed, field-proven protocols for the synthesis of sulfonamides and sulfonate esters. By elucidating the mechanistic underpinnings and providing practical, step-by-step guidance, this document aims to empower researchers to effectively utilize this versatile building block in the creation of novel molecular entities with therapeutic potential. The protocols herein are designed as self-validating systems, emphasizing safety, efficiency, and reproducibility.

Introduction: The Strategic Importance of the (2-Chloro-5-fluorophenyl)sulfonyl Moiety

This compound is a bespoke reagent designed for the introduction of the (2-chloro-5-fluorophenyl)methylsulfonyl group into a target molecule. This structural motif is of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the halogen substituents. The presence of both chlorine and fluorine atoms on the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Chlorine, a common substituent in FDA-approved drugs, can enhance potency and modulate pharmacokinetic parameters.[1] Fluorine, another prevalent element in pharmaceuticals, is often employed to improve metabolic stability and binding affinity.[2] The strategic placement of these halogens on the benzylsulfonyl group provides a powerful tool for fine-tuning the pharmacological profile of lead compounds.

The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably amines and alcohols.[3] This reactivity allows for the efficient construction of sulfonamides and sulfonate esters, two important classes of compounds in drug discovery.[4]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling procedures is paramount when working with reactive reagents such as this compound. While specific experimental data for this exact compound is not widely published, we can extrapolate from closely related analogs like (2-Chlorophenyl)methanesulfonyl chloride.

| Property | Estimated Value/Information | Source |

| Molecular Formula | C₇H₅Cl₂FO₂S | - |

| Molecular Weight | 243.09 g/mol | - |

| Appearance | Expected to be a solid at room temperature | [5] |

| Solubility | Reacts with water; likely soluble in polar aprotic organic solvents (e.g., DCM, THF, DMF) | [5] |

| Reactivity | Moisture-sensitive, corrosive | [5] |

Safety and Handling:

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All glassware should be thoroughly dried before use to prevent hydrolysis of the sulfonyl chloride. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[5]

Synthesis of this compound

A reliable and scalable synthesis of this compound can be adapted from established procedures for analogous benzylsulfonyl chlorides.[6] The most common route involves a two-step process starting from the corresponding benzyl chloride.

Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of S-(2-Chloro-5-fluorobenzyl)isothiouronium chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluorobenzyl chloride (1.0 eq) in ethanol.

-

Addition of Thiourea: Add thiourea (1.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The S-(2-Chloro-5-fluorobenzyl)isothiouronium chloride will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Oxidative Chlorination to this compound

-

Reaction Setup: Suspend the S-(2-Chloro-5-fluorobenzyl)isothiouronium chloride (1.0 eq) in a mixture of dichloromethane (DCM) and water in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet connected to a scrubber (to neutralize excess chlorine and HCl).

-

Chlorination: Cool the mixture in an ice bath to 0-5 °C. Bubble chlorine gas through the stirred suspension at a rate that maintains the temperature below 10 °C.[7] The reaction is typically complete when the white suspension disappears and the solution becomes clear yellow-green.

-

Work-up: Stop the chlorine flow and purge the system with nitrogen to remove excess chlorine. Separate the organic layer.

-

Purification: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by recrystallization if necessary.

Nucleophilic Substitution Reactions: Mechanistic Insights

Nucleophilic substitution at the sulfonyl sulfur of this compound generally proceeds through a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[8] The highly electrophilic sulfur atom is attacked by the nucleophile, leading to a trigonal bipyramidal transition state. The chloride ion, being a good leaving group, is subsequently displaced.

Caption: General Sₙ2 mechanism for nucleophilic substitution on a sulfonyl chloride.

The electron-withdrawing nature of the chloro and fluoro substituents on the phenyl ring is expected to enhance the electrophilicity of the sulfonyl sulfur, thereby increasing the reactivity of this compound towards nucleophiles compared to unsubstituted benzylsulfonyl chloride.

Protocols for Nucleophilic Substitution Reactions

The following protocols provide a general framework for the reaction of this compound with common nucleophiles. Optimization of reaction conditions (e.g., temperature, solvent, and base) may be necessary for specific substrates.

Protocol 2: Synthesis of Sulfonamides via Reaction with Primary or Secondary Amines

This protocol describes the general procedure for the synthesis of sulfonamides from this compound and a primary or secondary amine.[4]

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2 eq) in an appropriate solvent (e.g., dichloromethane, THF, or acetonitrile) under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (1.1 eq) in the same solvent dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of Sulfonate Esters via Reaction with Alcohols or Phenols

This protocol outlines the general procedure for the synthesis of sulfonate esters from this compound and an alcohol or phenol.

-

Reaction Setup: In a round-bottom flask, dissolve the alcohol or phenol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 eq) in a dry aprotic solvent (e.g., dichloromethane or THF) under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C. Add this compound (1.2 eq) portion-wise or as a solution in the same solvent.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfonate ester can be purified by column chromatography on silica gel.

Applications in Drug Discovery: A Workflow Perspective

This compound is a valuable tool in the drug discovery process, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

Caption: Role of this compound in a typical drug discovery workflow.

The resulting sulfonamides and sulfonate esters can be screened for biological activity. The diverse electronic and steric properties imparted by the (2-chloro-5-fluorophenyl)methylsulfonyl group can lead to the identification of novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of sulfonamides and sulfonate esters. The protocols and insights provided in this guide are intended to facilitate its effective use in research and development, particularly in the field of medicinal chemistry. By understanding the underlying reaction mechanisms and adhering to safe handling practices, scientists can leverage the unique properties of this reagent to accelerate the discovery of new therapeutic agents.

References

- CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.

-

Preparation of 2-chlorobenzyl chloride. PrepChem.com. [Link]

- US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride.

-

methanesulfinyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a - Organic Syntheses Procedure. Organic Syntheses. [Link]

- Synthesis of sulfonyl chloride substr

- DE3545775C2 - Process for the preparation of methanesulfonyl chloride.

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health. [Link]

-

2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522. PubChem. [Link]

-

(PDF) Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. [Link]

- US5053557A - Process for preparing 2-chloro-4-fluorophenol.

- US4388251A - Method for preparing 2-chlorobenzoyl chloride.

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]

-

Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

-

20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. UCL Discovery. [Link]

-

some more reactions of phenol. Chemguide. [Link]

-

Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Applications of 2-Chloro-4,5-dihydroimidazole in Heterocyclic and Medicinal Chemistry. ResearchGate. [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. National Institutes of Health. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

- Nucleophilic Substitution Reactions. N/A.

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cbijournal.com [cbijournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Products from (2-Chloro-5-fluorophenyl)methanesulfonyl Chloride Reactions

Welcome to the technical support center for the purification of reaction products derived from (2-Chloro-5-fluorophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Introduction to Purification Challenges

This compound is a versatile reagent in medicinal chemistry, often used to introduce the (2-chloro-5-fluorophenyl)methanesulfonyl moiety into molecules, typically through reactions with amines to form sulfonamides. The resulting products, while often possessing desirable biological activity, can present unique purification challenges due to the presence of the halogenated aromatic ring. Common issues include the removal of unreacted starting materials, polar impurities, and closely related side products. This guide provides a structured approach to troubleshooting these challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your target compound.

Problem 1: Low Purity After Initial Work-up

Symptom: Crude product analysis (TLC, LC-MS, or ¹H NMR) shows significant impurities.

Potential Causes & Solutions:

-

Incomplete Reaction:

-

Diagnosis: Presence of a significant amount of unreacted amine and/or this compound in the crude product.

-

Solution: Ensure a slight excess of the amine (1.1-1.2 equivalents) is used to drive the reaction to completion. Monitor the reaction by TLC or LC-MS until the sulfonyl chloride is consumed.

-

-

Hydrolysis of Sulfonyl Chloride:

-

Diagnosis: Presence of (2-Chloro-5-fluorophenyl)methanesulfonic acid, a highly polar impurity. Sulfonyl chlorides are susceptible to hydrolysis by moisture.

-

Solution:

-

Prevention: Conduct the reaction under anhydrous conditions. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Removal: The resulting sulfonic acid is highly polar and can often be removed by an aqueous work-up. A wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, making it highly water-soluble and easily separable from the desired product in the organic layer.

-

-

-

Formation of Side Products:

-

Diagnosis: Unidentified spots on TLC or peaks in LC-MS. With primary amines, bis-sulfonylation can occur.

-

Solution:

-

Prevention of Bis-sulfonylation: Use a larger excess of the primary amine or a bulky protecting group on the amine if feasible.

-

General Strategy: Purification by column chromatography is typically required to separate structurally similar side products from the desired sulfonamide.

-

-

Problem 2: Difficulty with Column Chromatography

Symptom: Poor separation of the desired product from impurities on a silica gel column.

Potential Causes & Solutions:

-

Inappropriate Solvent System:

-

Diagnosis: Co-elution of the product and impurities (overlapping spots on TLC). The desired product may also exhibit tailing.

-

Solution:

-

Solvent Screening: Systematically screen different solvent systems using TLC. A good starting point for sulfonamides is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane).

-

Tailing Reduction: If tailing is observed, adding a small amount of a polar modifier to the eluent, such as 0.5-1% acetic acid (for acidic compounds) or triethylamine (for basic compounds), can improve peak shape.

-

Gradient Elution: For closely eluting impurities, a shallow solvent gradient during column chromatography can enhance separation.

-

-

-

Compound Instability on Silica Gel:

-

Diagnosis: Streaking on TLC and low recovery from the column. Some compounds can degrade on acidic silica gel.

-

Solution:

-

Deactivation of Silica: Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine mixed in the slurry or the eluent.

-

Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a bonded phase silica (e.g., C18 for reverse-phase chromatography).

-

-

Table 1: Suggested Starting Solvent Systems for Flash Chromatography of (2-Chloro-5-fluorophenyl)methanesulfonamides

| Polarity of Sulfonamide | Non-Polar Component | Polar Component | Typical Ratio (v/v) |

| Low to Medium | Hexanes/Heptane | Ethyl Acetate | 9:1 to 1:1 |

| Medium to High | Dichloromethane | Methanol | 99:1 to 9:1 |

| High | Ethyl Acetate | Methanol | 98:2 to 9:1 |

Note: These are starting points. The optimal solvent system should be determined by TLC analysis for each specific compound.

Problem 3: Recrystallization Issues